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Compound of Interest

Compound Name: IT-143B

Cat. No.: B1241077

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals address slow
growth in 143B cell cultures.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that
lead to the slow proliferation of 143B cells.

Is your 143B cell culture growing slower than expected?

The typical doubling time for 143B cells is approximately 17 to 36 hours.[1][2] If you are
observing a significantly longer doubling time, it is crucial to investigate the potential causes.

Step 1: Initial Assessment of Culture Conditions

Question: Are my basic culture conditions optimal for 143B cells?

Answer: 143B cells, a human osteosarcoma cell line, are known for their relatively rapid
growth.[3] Suboptimal conditions can significantly impede their proliferation. First, verify the
following critical parameters:

» Morphology: Healthy 143B cells are adherent and exhibit an epithelial-like morphology.[4]
Observe your cells under a microscope. Do they appear stressed, rounded, or detached?
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e Culture Medium: The recommended medium can vary, but commonly used formulations
include DMEM/F12 or EMEM.[4][5] Ensure your medium is correctly supplemented.

e Supplements: Standard supplementation includes 10% Fetal Bovine Serum (FBS) and
sometimes 1% Non-Essential Amino Acids (NEAA) and 2mM L-Glutamine.[3][5]

 Incubation: Maintain a constant temperature of 37°C and a 5% CO:2 atmosphere in a
humidified incubator.[5]

Parameter Recommended Condition
Temperature 37°C

COz2 Level 5%

Humidity >95%

pH of Medium 72-74

Step 2: Investigate Potential Contamination

Question: Could my 143B culture be contaminated?
Answer: Contamination is a primary cause of poor cell growth.

» Bacterial and Fungal Contamination: This is often visible as turbidity, a change in medium
color (yellow for acidic, purple for alkaline), or visible colonies.[6][7]

» Mycoplasma Contamination: This is a more insidious issue as it is not visible by standard
microscopy and does not cause turbidity.[8][9] Mycoplasma can significantly alter cell
metabolism, leading to reduced proliferation and other cellular changes.[10][11][12]

What to do:

 Visual Inspection: Regularly inspect your cultures for any signs of bacterial or fungal
contamination.

» Mycoplasma Testing: If you suspect slow growth is due to contamination, and there are no
visible signs, it is crucial to test for mycoplasma. PCR-based kits are a common and
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sensitive method for detection.

Step 3: Review Cell Handling and Passaging Techniques

Question: Am | subculturing my 143B cells correctly?
Answer: Improper cell handling can lead to stress and reduced growth.

o Seeding Density: A suboptimal seeding density can affect growth. Too low a density can lead
to a lag in proliferation, while too high a density can lead to premature contact inhibition and
nutrient depletion. The recommended seeding density for 143B cells is between 1 x 10* and
3 x 104 cells/cmz2.[5]

e Passaging Ratio: A common passage ratio for 143B cells is 1:3 to 1:8 when cultures are 70-
80% confluent.[5]

» Trypsinization: Over-trypsinization can damage cell surface proteins and affect adherence
and growth. A typical trypsinization time is around 2 minutes.[4]

» Cell Viability: Always perform a viability count (e.g., using Trypan Blue) after thawing or
passaging to ensure you are seeding a healthy population of cells.

Parameter Recommended Value
Seeding Density 1-3 x 104 cells/cm?
Passage Ratio 1:3t0 1:8

Confluency for Passaging 70-80%

Trypsinization Time ~2 minutes

Step 4: Evaluate Quality of Reagents

Question: Could my reagents be the source of the problem?

Answer: The quality of your culture medium and supplements is critical.
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e Medium and Supplements: Ensure that your medium, FBS, and other supplements have not

expired and have been stored correctly.

e Serum Quality: FBS is a significant source of growth factors. Lot-to-lot variability can impact
cell growth. If you suspect an issue with your FBS, test a new lot.

Troubleshooting Workflow
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Caption: A logical workflow for troubleshooting slow 143B cell growth.
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Frequently Asked Questions (FAQSs)

Q1: What is the expected doubling time of 143B cells?

Al: The reported doubling time for 143B cells can vary, but it is generally between 17 and 36
hours.[1][2] One study even reported doubling times as low as 9 hours under optimal
conditions.[13]

Q2: My 143B cells look granular and are not attaching well. What could be the cause?

A2: Poor attachment and a granular appearance can be signs of several issues, including
mycoplasma contamination, over-trypsinization, or poor quality of the culture vessel surface.
[12][14] We recommend testing for mycoplasma and reviewing your passaging protocol.

Q3: Can the passage number of my 143B cells affect their growth rate?

A3: Yes, as with most cell lines, very high passage numbers can lead to cellular senescence,
which is characterized by a decreased proliferation rate and changes in morphology. It is good
practice to use cells from a low-passage frozen stock for your experiments.

Q4: What are the key signaling pathways that regulate the growth of 143B cells?

A4: Several signaling pathways are crucial for the growth and proliferation of osteosarcoma
cells, including the PI3K/Akt/mTOR, MAPK/ERK, and Wnt/3-catenin pathways.[15][16][17]
Dysregulation of these pathways is common in cancer and can affect cell proliferation.

Signaling Pathways in 143B Cell Growth
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Caption: Key signaling pathways regulating 143B cell proliferation.
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Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue
Exclusion

Objective: To determine the number and percentage of viable cells in a cell suspension.

Materials:

143B cell suspension

Trypan Blue stain (0.4%)

Hemocytometer

Microscope

Pipettes and tips

Procedure:

Prepare a single-cell suspension of your 143B cells.

 In a microcentrifuge tube, mix 10 pL of your cell suspension with 10 uL of 0.4% Trypan Blue
stain.

 Incubate the mixture at room temperature for 1-2 minutes.
o Carefully load 10 uL of the mixture into the chamber of a clean hemocytometer.

e Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in
the four large corner squares of the hemocytometer grid.

e Calculate the cell concentration and viability:

o Cell Concentration (cells/mL) = (Average number of viable cells per square) x Dilution
factor (2) x 104

o Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
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Protocol 2: Cell Proliferation Assessment using Crystal
Violet Assay

Objective: To indirectly measure cell proliferation by staining total cellular protein.

Materials:

143B cells

96-well culture plate

Complete culture medium

Phosphate-Buffered Saline (PBS)

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Methanol

10% Acetic Acid

Plate reader

Procedure:

Seed 143B cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 pL of
complete medium.

Incubate the plate for the desired experimental time points (e.g., 24, 48, 72 hours).

At each time point, carefully remove the medium.

Gently wash the cells twice with 200 pL of PBS.

Fix the cells by adding 100 pL of methanol to each well and incubating for 10 minutes at
room temperature.

Remove the methanol and let the plate air dry completely.
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e Add 50 pL of Crystal Violet staining solution to each well and incubate for 20 minutes at room
temperature.

e Wash the plate thoroughly with water until the water runs clear.

e Air dry the plate completely.

e Solubilize the stain by adding 100 pL of 10% acetic acid to each well and incubating for 15
minutes with gentle shaking.

o Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional
to the number of cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.creative-biogene.com/blog/how-to-deal-with-mycoplasma-contamination-in-cell-culture
https://pmc.ncbi.nlm.nih.gov/articles/PMC10656496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10656496/
https://www.procellsystem.com/resources/cell-culture-academy/how-to-rescue-cells-with-slow-growth-and-poor-adhesion-in-passages-1530
https://www.mdpi.com/1422-0067/24/10/8993
https://www.researchgate.net/figure/The-143B-osteosarcoma-cell-line-exerts-its-tumorigenic-potential-through-the-mild_fig2_275355593
https://www.mdpi.com/1422-0067/24/14/11367
https://www.benchchem.com/product/b1241077#managing-slow-growth-of-143b-cell-cultures
https://www.benchchem.com/product/b1241077#managing-slow-growth-of-143b-cell-cultures
https://www.benchchem.com/product/b1241077#managing-slow-growth-of-143b-cell-cultures
https://www.benchchem.com/product/b1241077#managing-slow-growth-of-143b-cell-cultures
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1241077?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

